Piperacillin sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antibacterial Activity Studies

Understanding mechanisms of action

Researchers use piperacillin sodium to study how it inhibits bacterial growth. This involves isolating specific bacterial strains and exposing them to varying concentrations of the drug. By observing growth patterns and analyzing cellular changes, scientists can gain insights into the drug's mechanism of action [Source: National Institutes of Health (NIH) - ].

Evaluating efficacy against emerging pathogens

The rise of antibiotic resistance necessitates continuous evaluation of existing drugs. Researchers use piperacillin sodium to test its effectiveness against newly identified or evolving bacterial strains. This helps determine its suitability for treating emerging infections [Source: Clinical Infectious Diseases Journal - ].

Combination Therapy Research

Piperacillin sodium is often combined with other antibiotics, such as tazobactam, to create a synergistic effect. Scientific research explores these combinations:

Optimizing treatment regimens

Researchers investigate the most effective ratios and dosing schedules of piperacillin sodium with other antibiotics. This helps create optimized treatment protocols for specific infections [Source: Antimicrobial Agents and Chemotherapy Journal - ].

Combating multidrug-resistant bacteria

The increasing prevalence of multidrug-resistant bacteria necessitates exploring alternative treatment options. Researchers use piperacillin sodium in combination with other drugs to assess their potential for combating these challenging infections [Source: International Journal of Antimicrobial Agents - ].

Pharmacokinetic and Pharmacodynamic Studies

Understanding how a drug behaves within the body is crucial for its safe and effective use. Scientific research utilizes piperacillin sodium for:

Investigating drug absorption, distribution, metabolism, and excretion (ADME)

Researchers track piperacillin sodium after administration to understand how the body absorbs, distributes, metabolizes, and eliminates it. This information is vital for optimizing dosing regimens and minimizing side effects [Source: British Journal of Clinical Pharmacology - ].

Evaluating drug interactions

Researchers use piperacillin sodium to assess potential interactions with other medications. This helps develop safe and effective treatment plans for patients taking multiple medications [Source: Journal of Antimicrobial Chemotherapy - ].

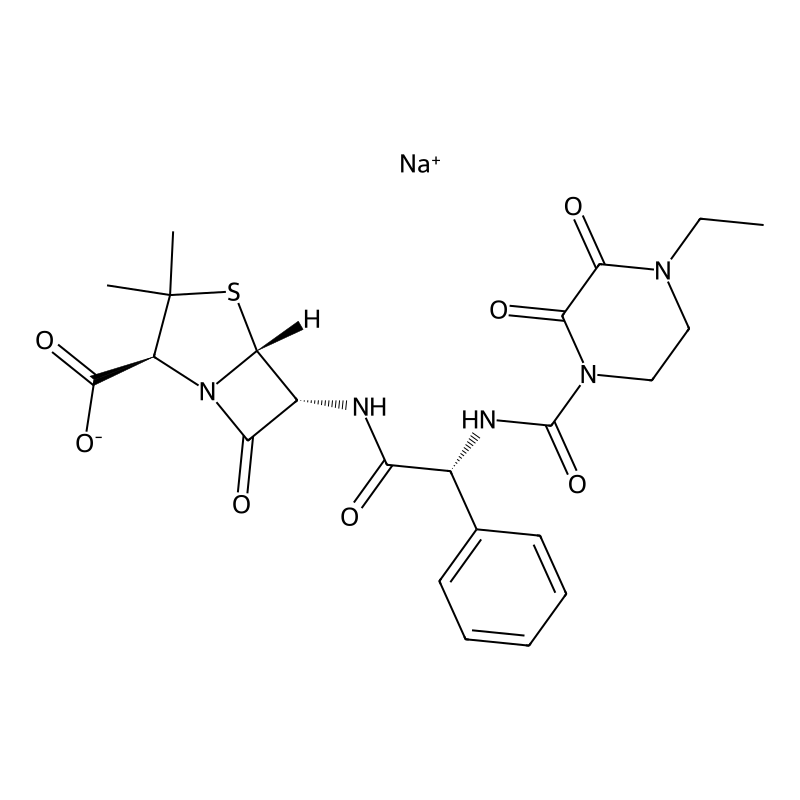

Piperacillin sodium is a broad-spectrum antibiotic belonging to the ureidopenicillin class. It is primarily utilized for its bactericidal properties against a wide range of gram-positive and gram-negative bacteria. The compound is derived from D(-)-α-aminobenzyl-penicillin and has the chemical formula C23H26N5NaO7S, with a molecular weight of 539.5 g/mol. Its full chemical name is sodium (2S,5R,6R)-6-[(R)-2-(4-ethyl-2,3-dioxo-1-piperazine-carboxamido)-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate . Piperacillin sodium is typically administered in combination with tazobactam, a beta-lactamase inhibitor, enhancing its efficacy against resistant bacterial strains.

Piperacillin sodium acts as a bactericidal antibiotic, meaning it kills bacteria. It works by inhibiting the synthesis of the bacterial cell wall. The beta-lactam ring in its structure binds to penicillin-binding proteins (PBPs), which are enzymes essential for building the bacterial cell wall. This binding prevents the cross-linking of peptidoglycan chains, a critical component of the cell wall. Without a proper cell wall, the bacteria become weak and susceptible to lysis (bursting) [].

Physical and Chemical Properties

- Appearance: White to off-white crystalline powder.

- Melting Point: Not applicable, decomposes above 200°C.

- Solubility: Freely soluble in water, slightly soluble in methanol, practically insoluble in ethanol and acetone.

- pKa: 7.2.

Piperacillin sodium exhibits broad-spectrum antibacterial activity. It is effective against a variety of pathogens including:

- Gram-positive bacteria: Staphylococcus aureus (including some methicillin-resistant strains), Streptococcus pneumoniae.

- Gram-negative bacteria: Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa.

- Anaerobic bacteria: Bacteroides fragilis.

The mechanism involves binding to PBPs and disrupting the cross-linking of peptidoglycan layers in bacterial cell walls, leading to cell lysis and death . Piperacillin's effectiveness can be compromised by certain β-lactamases; hence the combination with tazobactam is crucial for treating infections caused by resistant organisms.

The synthesis of piperacillin sodium involves several steps starting from penicillin derivatives. The general process includes:

- Acylation: The reaction of 6-aminopenicillanic acid with 4-ethyl-2,3-dioxopiperazine to form a key intermediate.

- Formation of the β-lactam ring: This step involves cyclization reactions that create the characteristic β-lactam structure.

- Sodium salt formation: The final step involves neutralizing the compound with sodium hydroxide or sodium carbonate to produce piperacillin sodium.

The synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product .

Piperacillin sodium is widely used in clinical settings for treating various infections, including:

- Intra-abdominal infections

- Skin and soft tissue infections

- Respiratory tract infections

- Urinary tract infections

- Gynecological infections

It is often administered intravenously in hospital settings due to its poor oral bioavailability . The combination with tazobactam (Zosyn) is particularly effective for polymicrobial infections and those caused by resistant bacteria.

Piperacillin sodium has been studied for its interactions with various drugs and biological systems:

- Drug-drug interactions: Piperacillin may affect the serum levels of other medications such as acenocoumarol and aminoglycosides (e.g., amikacin), necessitating careful monitoring during co-administration .

- Impact on renal function: High doses can lead to renal dysfunction due to competitive inhibition during excretion processes .

- Synergistic effects: It has been shown to enhance the efficacy of aminoglycosides against certain bacterial strains by improving their membrane penetration .

Piperacillin sodium shares similarities with several other antibiotics within the β-lactam family. Here are some notable comparisons:

| Compound Name | Class | Spectrum of Activity | Unique Features |

|---|---|---|---|

| Ampicillin | Penicillin | Broad-spectrum | Effective against Listeria monocytogenes |

| Ticarcillin | Ureidopenicillin | Broad-spectrum | Less potent against Pseudomonas |

| Meropenem | Carbapenem | Very broad-spectrum | Resistant to most β-lactamases |

| Ceftazidime | Cephalosporin | Broad-spectrum | Effective against Pseudomonas aeruginosa |

| Aztreonam | Monobactam | Gram-negative bacteria | Resistant to most β-lactamases |

Piperacillin's unique position lies in its effectiveness against both gram-positive and gram-negative bacteria while being particularly potent when combined with beta-lactamase inhibitors like tazobactam, making it invaluable in treating complicated infections .

Piperacillin sodium, a semisynthetic β-lactam antibiotic, emerged from efforts to expand the spectrum of penicillin derivatives against Gram-negative pathogens. Patented in 1974 and approved for medical use in 1981, it represented a significant advancement in the ureidopenicillin subclass. Developed as a successor to carboxypenicillins, piperacillin sodium was engineered to address limitations in pseudomonal coverage, particularly against Pseudomonas aeruginosa. Its classification within the β-lactam family stems from the presence of the characteristic four-membered β-lactam ring, which inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).

The drug’s development coincided with growing recognition of hospital-acquired infections caused by multidrug-resistant Gram-negative organisms. Unlike earlier penicillins, piperacillin sodium incorporates a polar ureido side chain, enhancing permeability through the outer membrane of Gram-negative bacteria. This structural modification also reduces susceptibility to hydrolysis by many β-lactamases, though it remains vulnerable to extended-spectrum β-lactamases (ESBLs). Piperacillin’s introduction marked a shift toward broader-spectrum β-lactams, bridging the gap between narrow-spectrum penicillins and later carbapenems.

Chemical Taxonomy: Ureidopenicillin Derivatives

Piperacillin sodium belongs to the ureidopenicillin subclass, distinguished by a urea-containing side chain derived from ampicillin’s basic structure. This group—which includes azlocillin and mezlocillin—exhibits enhanced activity against Pseudomonas aeruginosa compared to carboxypenicillins. The chemical taxonomy of piperacillin sodium is defined by:

Structural Features

- Core structure: Bicyclic 4-thia-1-azabicyclo[3.2.0]heptane system (penam nucleus)

- Side chain: D(-)-α-aminobenzylpenicillin derivative with a 4-ethyl-2,3-dioxopiperazine carbonyl group

- Molecular formula: C23H26N5NaO7S

- Molecular weight: 539.54 g/mol

The ureido moiety (4-ethyl-2,3-dioxopiperazine) mimics peptidoglycan precursors, enabling tighter binding to PBPs in Gram-negative bacteria. This modification increases stability against chromosomal β-lactamases compared to earlier penicillins but does not confer resistance to plasmid-mediated ESBLs.

Synthesis and Physicochemical Properties

Piperacillin sodium is synthesized via N-acylation of 6-aminopenicillanic acid (6-APA) with 4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride (EDPC). Critical quality attributes include:

Recent advancements in crystallization techniques have yielded stable polymorphs with improved solubility profiles, including monohydrate and solvate forms.

Comparative Analysis of Ureidopenicillins

The ureidopenicillin class demonstrates variable activity profiles:

| Compound | Relative Anti-Pseudomonal Activity | β-Lactamase Stability |

|---|---|---|

| Piperacillin | +++ | Moderate |

| Mezlocillin | ++ | Low |

| Azlocillin | +++ | Low |

Data synthesized from

The synthesis of piperacillin sodium from ampicillin precursors involves a well-established two-step process comprising acylation followed by condensation reactions. The most widely adopted synthetic route begins with the preparation of 4-ethyl-2,3-dioxopiperazine carbonyl chloride (EDPC) as a key intermediate, which subsequently undergoes coupling with ampicillin to yield the target compound [1].

Traditional Synthesis Pathway

The conventional approach utilizes trimethylchlorosilane as an activating agent in the acylation step. The process involves reacting N-ethyl-2,3-dioxopiperazine with trimethylchlorosilane, triethylamine, and triphosgene at -20°C to generate the acyl chloride intermediate. This intermediate then undergoes condensation with ampicillin in the presence of sodium bicarbonate to form the crude piperacillin product [1]. However, this method presents several limitations including the generation of hazardous waste products such as hydrochloric acid and hexamethyldisiloxane, elevated treatment costs, and environmental pollution concerns [1].

Improved DBU-Initiated Synthesis

A significant advancement in piperacillin synthesis employs 1,8-diazabicycloundecene (DBU) as an initiator and catalyst system. This environmentally friendly approach eliminates the need for trimethylchlorosilane while achieving superior yields [1]. The optimized process parameters include:

- Acylation conditions: DBU as initiator at 10-20°C with triphosgene and N-ethyl-2,3-dioxopiperazine in dichloromethane

- Condensation conditions: DBU catalyst with sodium acetate as acid-binding agent at 5-10°C

- Molar ratios: N-ethyl-2,3-dioxopiperazine : triphosgene : DBU = 1:0.34:1.02

- Yield improvement: Total two-step reaction yield of 84.8-87.1% compared to 76.4% for traditional methods [1]

Mixed Anhydride Methodology

An alternative synthesis route employs mixed anhydride formation using α-(4-ethyl-2,3-dioxo-1-piperazinecarbonyl)aminophenyl acetic acid as the starting material. This approach involves the preparation of reactive mixed anhydrides by reaction with alkyl chloroformates in organic solvents, followed by condensation with 6-aminopenicillanic acid (6APA) [2]. The process offers several advantages including high conversion degrees, reduced side-product formation, and the ability to obtain pharmaceutical-grade products directly from the reaction mixture [2].

The mixed anhydride process operates under the following conditions:

- Temperature range: -40°C to +15°C for anhydride formation

- Solvents: Toluene, ethyl acetate, methyl acetate, methylisobutylketone, acetone, or methylene chloride

- Bases: Sodium bicarbonate, sodium carbonate, triethylamine, or diazobicycloundecene

- Yields: 74-81% with high-performance liquid chromatography (HPLC) purity of 98-100% [2]

Critical Process Parameters in Piperazine Carbonylation

The carbonylation of piperazine derivatives represents a crucial step in piperacillin synthesis, requiring precise control of multiple process parameters to ensure optimal yield and product quality.

Temperature Control

Temperature management is critically important throughout the synthesis process. The DBU-initiated acylation requires temperatures of 10-20°C to maintain reaction selectivity while preventing side reactions [1]. Condensation reactions proceed optimally at 5-10°C, which minimizes hydrolysis of the acyl chloride intermediate while maintaining adequate reaction rates [1]. In contrast, traditional methods require cryogenic conditions (-20°C) that increase operational complexity and energy consumption [1].

pH Management

pH control during the condensation reaction is essential for maximizing yield and minimizing impurity formation. The optimal pH range of 6.5-7.5 is maintained using sodium acetate as a buffering agent [1] [3]. This pH range represents a critical balance where the alkalinity is sufficient to neutralize generated acid while being weak enough to minimize hydrolysis of the reactive intermediate [1]. The use of sodium acetate instead of sodium bicarbonate eliminates carbon dioxide generation, reducing environmental impact and improving process control [1].

Microreactor Technology Applications

Advanced microreactor systems have demonstrated superior performance for piperacillin synthesis through enhanced mixing and precise parameter control. Three-feed membrane dispersion microreactors achieve piperacillin content of approximately 94.90% within 10 minutes compared to 91.06% in 60 minutes using traditional reactors [3]. Critical parameters for microreactor operation include:

- Distance between feeds: Optimal spacing between ammonia and EDPC feeds

- pH control: Maintained at 6.5-7.5 through automated dosing

- Circulation flow rate: Optimized to ensure adequate mixing

- Reaction temperature: 5-10°C for optimal selectivity

- Impurity reduction: Impurity D content decreased from 0.340% to 0.080%, and impurity E from 0.176% to 0.035% [3]

Solvent System Optimization

The choice of solvent system significantly impacts reaction efficiency and product quality. The preferred solvent combination utilizes dichloromethane for the acylation step and ethyl acetate-water biphasic systems for condensation [1]. The weight ratios are optimized as follows:

- Dichloromethane to N-ethyl-2,3-dioxopiperazine: 5-8:1 (preferably 6:1)

- Ethyl acetate : water : ampicillin: (2-4):(6-10):1 (preferably 3:8:1) [1]

Kinetic Considerations

The kinetics of piperacillin synthesis in microreactors have been extensively studied, revealing that the rapid N-acylation reaction causes piperacillin formation at the interface with subsequent slow diffusion [4]. This understanding has led to optimization of interfacial properties and droplet sizes to enhance mass transfer and reaction efficiency [4].

Impurity Profiling: Isomeric Byproducts and Degradation Artifacts

Comprehensive impurity profiling is essential for ensuring pharmaceutical quality and understanding degradation pathways in piperacillin manufacturing.

Pharmacopeial Impurities

The European Pharmacopoeia defines several key impurities for piperacillin, each with specific acceptance limits and structural characteristics [5]:

Piperacillin Impurity A (EP): Molecular formula C23H27N5O8S with a limit of ≤3.5%. This impurity typically forms through oxidation or hydrolysis of the beta-lactam ring system [6] [5].

Piperacillin Impurity C (EP): Corresponding to penicilloic acid formation (C23H29N5O8S) with a limit of ≤1.0%. This represents the primary degradation product resulting from beta-lactam ring opening [6] [5].

Piperacillin Impurities D and E: These represent critical quality markers with typical contents of 0.077% and 0.045% respectively in optimized processes [7]. Impurity E shows particularly sensitive formation kinetics and serves as an indicator of process control efficiency [3].

Isomeric Byproducts

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis has identified multiple isomeric species in piperacillin preparations [5]:

- Piperacillin isomers: Two distinct isomeric forms have been characterized through fragmentation patterns and chromatographic behavior

- Impurity B isomers: Both the parent compound and its isomeric form contribute to the total impurity profile

- 4-ethyl-2,3-oxo-piperazine degradation products: Including both standard and isomeric variants [5]

Degradation Mechanisms and Pathways

The degradation of piperacillin follows several distinct pathways depending on environmental conditions [8] [9]:

Hydrolytic Degradation: Under acidic or basic conditions, piperacillin undergoes beta-lactam ring opening to form penicilloic acid derivatives. The rate of hydrolysis is pH-dependent, with maximum stability occurring around pH 6.5-7.0 [10] [8].

Oxidative Degradation: Exposure to oxygen and light leads to formation of sulfoxide and N-oxide derivatives. This pathway can be controlled through the use of antioxidants and nitrogen atmosphere storage [11].

Dimeric Impurity Formation: A particularly important degradation pathway involves the formation of penicilloic acid-piperacillin dimers through nucleophilic attack of the carboxylate function on the ureido carbonyl group [8] [9]. This mechanism has been confirmed through complete structural characterization and represents a general degradative pathway for beta-lactam antibiotics [8].

Metal-Catalyzed Degradation: Metal contaminants, particularly zinc ions, can catalyze dimer formation. This pathway can be controlled through the use of chelating agents or maintaining metal-free conditions [8].

Analytical Methods for Impurity Detection

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) represents the gold standard for impurity analysis [5]. Optimized analytical conditions include:

- Column: Kromasil Eternity-5 C18 (2.1 mm×150 mm, 3.5 μm)

- Mobile phase: Gradient elution with 0.2% formic acid and acetonitrile

- Detection: Electrospray ionization mass spectrometry (ESI-MS)

- Flow rate: 0.2 mL/min [5]

This methodology enables identification and quantification of 16 major impurity peaks, including 8 known pharmacopeial impurities and 8 unknown degradation products [5].

Industrial-Scale Purification Strategies

The purification of piperacillin at industrial scale requires sophisticated strategies that balance product quality, yield, and economic considerations.

Crystallization-Based Purification

Acetone Crystallization: The primary industrial purification method involves controlled crystallization from acetone solution. Operating conditions include pH adjustment to 1.5-2.0 using hydrochloric acid at 15-20°C [1] [12]. This process achieves purities of 99.5-99.8% with yields of 85-92% [1]. The acetone-to-ampicillin weight ratio is optimized at 4-6:1 for maximum efficiency [1].

Ethyl Acetate Precipitation: An alternative approach utilizes ethyl acetate precipitation at pH 2.0 and 20°C in aqueous-organic biphasic systems. This method achieves purities of 99.0-99.5% with yields of 80-88% and offers advantages in terms of equipment simplicity [13].

Recrystallization Processes: Multi-step recrystallization from various solvents including ethanol, methanol, and mixed solvent systems can achieve pharmaceutical-grade purity. Temperature cycling between 60-70°C and controlled cooling rates optimize crystal formation and impurity rejection [14].

Chromatographic Purification

Column Chromatography: High-performance liquid chromatography using C18 stationary phases with gradient elution provides exceptional purity (99.8-99.9%) but with reduced yields (70-85%) due to solvent costs and process complexity [15]. This method is typically reserved for high-value pharmaceutical preparations.

Ion-Exchange Chromatography: Specialized ion-exchange resins can selectively remove charged impurities while maintaining high product recovery. This approach is particularly effective for removing residual catalyst and salt contaminants [16].

Advanced Purification Technologies

Membrane Filtration: Ultrafiltration and microfiltration provide effective removal of particulate matter and high-molecular-weight impurities. Sterile filtration through 0.2 μm membranes is essential for injectable formulations, achieving near-quantitative recovery while ensuring sterility [17].

Activated Carbon Treatment: Decolorization using activated carbon (2.5 g/L, 20-minute contact time) effectively removes colored impurities and organic contaminants with minimal product loss (95-98% recovery) [2]. This treatment is typically integrated into the overall purification sequence.

Crystallization Enhancement Technologies: Modern crystallization systems incorporate process analytical technology (PAT) for real-time monitoring of crystal formation, size distribution, and purity. Seeded crystallization processes using carefully characterized seed crystals improve reproducibility and quality [18].

Process Integration and Optimization

Continuous Processing: Development of continuous crystallization and purification systems enables consistent product quality while reducing batch-to-batch variation. Integrated systems combine reaction, workup, and purification in a single continuous operation [7].

Solvent Recovery and Recycling: Economic viability requires efficient recovery of expensive solvents. Distillation systems with 99.9% recovery efficiency minimize waste and reduce operating costs [1]. Sodium hydroxide neutralization followed by distillation enables effective separation and recycling of process solvents [1].

Quality by Design (QbD) Implementation: Modern pharmaceutical manufacturing incorporates QbD principles throughout the purification process. Critical quality attributes are identified and controlled through understanding of their relationship to process parameters [19].

The implementation of these purification strategies requires careful consideration of scale, regulatory requirements, and economic factors. Industrial-scale operations typically employ combinations of these techniques in integrated purification trains designed to achieve pharmaceutical-grade quality while maintaining commercial viability.

Purity

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 7 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 6 of 7 companies with hazard statement code(s):;

H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (83.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (66.67%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

As with other penicillins, PIPRACIL is eliminated primarily by glomerular filtration and tubular secretion; it is excreted rapidly as unchanged drug in high concentrations in the urine. Because PIPRACIL is excreted by the biliary route as well as by the renal route, it can be used safely in appropriate dosage in patients with severely restricted kidney function.

101 mL/kg [intravenous administration of 50 mg/kg (5-minute infusion) in neonates]

32 - 41 mL/min/1.73 m2

124 - 160 mL/min/1.73 m2 [older pediatric patients]

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

2: Gupta VD, Ling J. Stability of piperacillin sodium after reconstitution in

3: Moscato G, Galdi E, Scibilia J, Dellabianca A, Omodeo P, Vittadini G, Biscaldi

4: Mathew M, Das Gupta V, Bethea C. Stability of piperacillin sodium in the

5: Choi JS, Burm JP, Jhee SS, Chin A, Ulrich RW, Gill MA. Stability of

6: Inagaki K, Gill MA, Okamoto MP, Takagi J. Stability of ranitidine

7: Fortner CL, Finley RS, Schimpff SC. Piperacillin sodium: antibacterial

8: Kelly DA, Fennelly JJ. Evaluation of piperacillin sodium in the treatment of

9: Macbeth WA. Piperacillin Sodium (a phase III clinical trial). J Int Med Res.

10: Zhang Y, Xu QA, Trissel LA, Williams KY. Compatibility and stability of

11: Hahn Y, Son E. Electrochemical behavior and differential pulse polarographic

12: Park TW, Le-Bui LP, Chung KC, Rho JP, Gill MA. Stability of piperacillin

13: Chung KC, Moon YS, Chin A, Ulrich RW, Gill MA. Compatibility of ondansetron

14: Moon YS, Chung KC, Chin A, Gill MA. Stability of piperacillin

15: Trissel LA, Martinez JF. Compatibility of piperacillin sodium plus tazobactam

16: Sarkar MA, Rogers E, Reinhard M, Wells B, Karnes HT. Stability of clindamycin

17: Kubota Y, Ohnishi H, Murata M, Nagai M, Ikeda K, Tanaka T, Irino S.

18: Lu Z. [Clinical comparative study of intravenous piperacillin sodium or

19: Watanabe T, Nakamura I, Nonoda T, Koyasu H, Hojyo Y, Kozaki T, Hata T.

20: Marble DA, Bosso JA, Townsend RJ. Stability of clindamycin phosphate with